6-Hydrazinonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydrazinylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBSDZXXUIHKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396352 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133081-24-0 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis and Characterization of 6-Hydrazinonicotinic acid (HYNIC)
The established utility of this compound (HYNIC) as a bifunctional chelator has prompted investigations into its isomers and substituted derivatives to explore their coordination chemistry and potential for creating more complex bioconjugates. rsc.orgnih.gov Research has led to the successful synthesis of several new analogues, including isomers and derivatives with substitutions on the pyridine (B92270) ring. rsc.orgnih.gov
Key isomers of HYNIC that have been synthesized include 2-hydrazinonicotinic acid (2-HYNIC) and 4-hydrazinonicotinic acid (4-HYNIC). nih.gov Like the conventional 6-HYNIC, 2-HYNIC is capable of chelation through the ortho-positioning of the hydrazine (B178648) and pyridine nitrogens. nih.gov In contrast, 4-HYNIC is not, due to the para-relationship between these two nitrogen atoms. nih.gov
In addition to these isomers, substituted derivatives have been developed. Notably, 2-chloro-6-hydrazinonicotinic acid (2-chloro-HYNIC) and 2,6-dihydrazinonicotinic acid (diHYNIC) have been synthesized. rsc.orgnih.gov The synthesis of HYNIC itself typically involves treating 6-chloronicotinic acid with aqueous hydrazine. acs.org The synthesis of these new analogues, such as 2-chloro-HYNIC and diHYNIC, opens possibilities for developing trifunctional HYNIC analogues, which could be used for more intricate bioconjugate synthesis. rsc.orgnih.gov
The functional characterization of novel HYNIC analogues has revealed a diverse range of applications, primarily centered on their use as bifunctional chelators for labeling biomolecules with radionuclides like technetium-99m (99mTc) for imaging and therapeutic purposes.
Coordination Chemistry: The coordination chemistry of these analogues with technetium is a key aspect of their characterization. The coordination of 2-chloro-HYNIC with technetium was found to be broadly similar to that of standard HYNIC, although it proved to be a less efficient chelator. rsc.orgnih.gov Conversely, diHYNIC also acts as an efficient chelator for technetium, but its coordination chemistry is not yet fully understood and requires more research before it can be reliably used for 99mTc-labeling. rsc.orgnih.gov Studies comparing 2-HYNIC and 6-HYNIC showed that their coordination chemistry with technetium is very similar, with no clear advantages in labeling efficiency or isomerism. rsc.org The inability of 4-HYNIC to complex technetium except at very high concentrations suggests that chelation is a critical feature for effective technetium coordination by HYNIC. rsc.org
Analogues for Targeted Imaging: A significant area of research involves conjugating HYNIC derivatives to targeting vectors for specific biological applications.
Tumor Hypoxia Imaging: A HYNIC derivative incorporating a 2-nitroimidazole (B3424786) moiety (HYNICNM) was designed for imaging tumor hypoxia. researchgate.netnih.gov When labeled with 99mTc using various coligands, the resulting complexes were hydrophilic and showed good stability. researchgate.netnih.gov Biodistribution studies in tumor-bearing mice indicated that the [99mTc]Tc-tricine-TPPTS-HYNICNM complex had favorable characteristics, including high tumor uptake and rapid clearance from non-target organs, making it a promising agent for imaging tumor hypoxia. researchgate.netnih.gov
Bacterial Infection Imaging: A norfloxacin-HYNIC derivative (HYNICNF) was synthesized to create a 99mTc-labeled agent for imaging bacterial infections. nih.gov The resulting complex, [99mTc]Tc-EDDA-HYNICNF, demonstrated high uptake in abscesses, the ability to differentiate between bacterial infection and sterile inflammation, and visible accumulation at the infection site in SPECT imaging. nih.gov
PARP-Positive Tumor Imaging: To target poly(ADP-ribose) polymerase-1 (PARP-1), a popular target in cancer therapy, the PARP inhibitor niraparib (B1663559) was modified with a HYNIC group to create the ligand NPBHYNIC. nih.gov The 99mTc-labeled complex, particularly [99mTc]Tc-(TPPTS/tricine)-NPBHYNIC, showed specificity for PARP-1 and significant tumor uptake, indicating its potential as an imaging agent for PARP-positive tumors. nih.gov
Somatostatin (B550006) Receptor Targeting: A new somatostatin-based antagonist was conjugated with HYNIC for labeling with 99mTc. d-nb.info However, in vitro studies showed that the resulting complex, 99mTc-HYNIC/edda-SS-01, had virtually no cellular uptake, in contrast to a similar conjugate using a different chelator. d-nb.info
DNA Interaction: A novel HYNIC-DAPI derivative was synthesized and shown to interact with double-strand DNA. rsc.org This finding suggests the possibility of positioning 99mTc in close proximity to the genetic material of living cells. rsc.org
Modified HYNIC Chelators: Researchers have also explored modifications to the HYNIC structure itself to improve its properties as a bifunctional chelator. Phosphine-containing HYNIC derivatives, such as HYNIC-Kp-DPPB and HYNIC-Ko-DPPB, have been synthesized and shown to form highly stable macrocyclic 99mTc complexes when tricine (B1662993) is used as a coligand. acs.org These chelators show potential for the 99mTc labeling of small biomolecules. acs.org
The functional characterization of these diverse analogues highlights the versatility of the HYNIC scaffold. By modifying its structure and conjugating it to various biomolecules, researchers can develop targeted agents for a wide array of diagnostic and therapeutic applications.
Coordination Chemistry and Chelating Mechanisms
6-Hydrazinonicotinic Acid as a Bifunctional Chelating Agent
This compound (HYNIC) is a derivative of pyridine (B92270), featuring a hydrazine (B178648) group at the 6-position and a carboxylic acid at the 3-position. This unique structure allows it to act as a bifunctional chelating agent. The hydrazine group provides a strong binding site for radiometals, while the carboxylic acid moiety enables the covalent attachment of HYNIC to biomolecules like peptides and antibodies. researchgate.net This dual functionality serves as a crucial bridge, linking the diagnostic radionuclide to the targeting molecule.
The versatility of HYNIC is further demonstrated by its ability to form stable complexes with various radiometals, a key characteristic for its application in diagnostic imaging. The mechanism involves the formation of strong bonds between the hydrazine group and the metal ion, which is essential for capturing and stabilizing these ions, especially at the low concentrations used in radiopharmaceutical preparations.
Coordination with Radiometals, with a Focus on Technetium-99m
The coordination chemistry of HYNIC with technetium-99m is of particular interest due to the favorable nuclear properties of Tc-99m for Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov HYNIC has proven to be an efficient chelator for Tc-99m, capable of capturing the metal at extremely low, "no-carrier-added" concentrations. rsc.orgnih.gov This efficiency is a critical factor in the successful preparation of Tc-99m labeled radiopharmaceuticals. researchgate.net
The resulting Tc-99m-HYNIC complexes have been successfully used to label a variety of biomolecules, including peptides for tumor imaging. researchgate.net For instance, a Tc-99m-HYNIC-tyrosine conjugate has demonstrated effective tumor uptake in preclinical models. The stability and in vivo behavior of these radiolabeled biomolecules are highly dependent on the coordination environment around the technetium core. researchgate.netresearchgate.net
The formation of Tc-99m-HYNIC complexes is generally efficient, with high labeling yields often exceeding 95-99% under optimized conditions. arkat-usa.org The reaction is typically carried out by reducing pertechnetate (B1241340) ([99mTcO4]⁻) in the presence of the HYNIC-conjugated biomolecule and co-ligands. acs.org
Microwave-assisted synthesis has been shown to produce HYNIC-hydrazones in quantitative yields within minutes, highlighting the rapid kinetics of the initial steps of conjugation. arkat-usa.org The labeling of HYNIC-conjugated peptides with Tc-99m can be achieved at room temperature or with gentle heating, leading to high specific activity complexes. acs.org For example, a HYNIC-functionalized cyclic glycoprotein (B1211001) IIb/IIIa receptor antagonist was labeled with Tc-99m in high yield and specific activity (≥20,000 Ci/mmol). acs.org
The efficiency of labeling can be influenced by the choice of co-ligands. For instance, while a HYNIC analogue, 4-hydrazinobenzoic acid (HYBA), can be used for Tc-99m labeling, its efficiency is significantly lower than that of HYNIC when using tricine (B1662993) and TPPTS as co-ligands. acs.orgnih.gov
A key area of research in the coordination chemistry of HYNIC is the determination of its binding mode to the metal center. rsc.orgnih.gov HYNIC can coordinate to a metal in either a monodentate or a bidentate fashion. researchgate.netvaia.com
Monodentate Coordination: In this mode, HYNIC binds to the metal ion solely through the terminal nitrogen atom of its hydrazine group. researchgate.net This leaves other coordination sites on the metal available, which must be occupied by co-ligands to complete the coordination sphere and ensure the stability of the complex. researchgate.net
Bidentate Coordination: Here, HYNIC acts as a chelating agent, binding to the metal through both the hydrazine nitrogen and the pyridine nitrogen atom. researchgate.netnih.gov This chelating interaction is believed to contribute significantly to the stability of the resulting complex. rsc.org
Evidence from studies on technetium and rhenium complexes with similar hydrazinopyridine ligands suggests that bidentate chelation is a key feature of HYNIC's coordination with technetium. nih.govrsc.orgnih.gov The contrast in reactivity between HYNIC and its isomer, 4-HYNIC (which cannot chelate due to the para-relationship of the hydrazine and pyridine nitrogens), strongly supports the importance of chelation for efficient complexation. rsc.orgrsc.org While 4-HYNIC failed to complex technetium except at very high concentrations, HYNIC readily formed stable complexes. rsc.orgrsc.org
Both the hydrazine and pyridine nitrogen atoms of the HYNIC molecule play crucial roles in the coordination of radiometals. The hydrazine group is considered the primary binding site, forming a stable bond with the technetium core. researchgate.net The involvement of the pyridine nitrogen in a chelating fashion further enhances the stability of the complex. nih.govrsc.org
Structural studies of technetium and rhenium complexes have shown that in complexes with a single hydrazinopyridine ligand, the ligand typically acts as a chelating agent. nih.gov In complexes containing two hydrazinopyridine moieties, one often binds in a chelating mode while the other coordinates in a monodentate fashion. nih.gov The ability of the ortho-positioned hydrazine and pyridine nitrogens to form a five-membered chelate ring is a key factor in the high affinity of HYNIC for technetium. rsc.orgrsc.org
Elucidation of Coordination Modes: Monodentate versus Bidentate Interactions
Development and Optimization of Ternary Ligand Systems
Since HYNIC, whether acting as a monodentate or bidentate ligand, cannot fully occupy the coordination sphere of technetium, the use of co-ligands is essential. researchgate.netnih.gov This has led to the development of ternary ligand systems, where one or more co-ligands are introduced to stabilize the Tc-99m-HYNIC complex. acs.org The choice of co-ligand can significantly influence the properties of the final radiopharmaceutical, including its stability, lipophilicity, and biodistribution. researchgate.netacs.org
A variety of co-ligands have been investigated for use in Tc-99m-HYNIC systems, with tricine, EDDA, and water-soluble phosphines like TPPTS being among the most common. researchgate.netacs.orgnih.gov
Tricine: Tricine is a widely used co-ligand that can form stable complexes with Tc-99m-HYNIC. acs.org However, the use of tricine alone can sometimes lead to the formation of multiple isomeric species. nih.gov The combination of tricine with other co-ligands, such as nicotinic acid or TPPTS, has been explored to improve the homogeneity and stability of the labeled products. nih.govacs.org
Ethylenediamine-N,N′-diacetic Acid (EDDA): EDDA is another important co-ligand that has been shown to form stable and well-defined Tc-99m-HYNIC complexes. researchgate.net The use of EDDA can reduce the number of isomeric forms and improve the in vivo stability of the radiolabeled peptide. researchgate.net In some cases, an exchange labeling approach using both tricine and EDDA has been employed to achieve higher radiolabeling yields. nih.gov
Trisodium 3,3′,3″-phosphanetriyltris(benzenesulfonate) (TPPTS): TPPTS is a water-soluble phosphine (B1218219) that has been used as a co-ligand in combination with tricine. acs.org This ternary system allows for the labeling of HYNIC-derivatized molecules with high specific activity and stability. acs.org The lipophilicity of the resulting complexes can be systematically varied by choosing different phosphine co-ligands. acs.org
The selection of the co-ligand system is a critical step in the design of Tc-99m-HYNIC radiopharmaceuticals, as it directly impacts the physicochemical properties and, consequently, the biological behavior of the imaging agent. researchgate.netacs.org
Influence of Co-ligands on Complex Stability and Radiochemical Purity
Co-ligands are crucial in the formation of 99mTc-HYNIC complexes, playing a significant role in stabilizing the technetium core and determining the radiochemical purity of the final product. researchgate.net The choice of co-ligand directly impacts the structure and stability of the resulting radiometal complex. researchgate.net Commonly used co-ligands include tricine and ethylenediaminediacetic acid (EDDA). researchgate.netnih.gov
Studies have shown that EDDA often produces more stable and homogeneous 99mTc-peptide complexes compared to tricine. researchgate.netsnmjournals.org For instance, when labeling HYNIC-conjugated peptides, the use of tricine frequently results in multiple radioactive species, indicating structural isomerism in the technetium coordination sphere. snmjournals.org In contrast, EDDA tends to reduce the number of isomeric forms, leading to higher radiochemical purity and better stability. researchgate.netsnmjournals.org The stability of these complexes is often assessed by their ability to remain intact over time in various conditions, such as in phosphate-buffered saline (PBS) or serum. High-temperature labeling (e.g., 95 °C) has been shown to produce more stable and hydrophilic tricine–HYNIC–peptide complexes compared to those prepared at room temperature. nih.gov
The relative stability of complexes formed with different co-ligands has been systematically evaluated. For a HYNIC-nanogastrin conjugate, the order of stability was found to be 99mTc–tricine–HYNIC-nanogastrin > 99mTc–EDDA–HYNIC-nanogastrin > 99mTc–tricine–nicotinic acid–HYNIC-nanogastrin when prepared at high temperature. nih.gov This highlights that while EDDA can promote homogeneity, the specific combination of co-ligands and reaction conditions collectively determines the final stability.
| Co-ligand System | Key Findings on Stability & Purity | Source |
| Tricine | Often results in multiple radioactive species (isomers); stability can be improved with high-temperature labeling. | nih.govsnmjournals.org |
| EDDA | Tends to reduce the number of isomeric forms, leading to more homogeneous and stable complexes. | researchgate.netsnmjournals.org |
| Tricine/Nicotinic Acid | Used as a ternary ligand system to modify complex properties. | nih.govacs.org |
| Tricine/Pyridine Derivatives | Can be used to modulate the physicochemical properties of the final complex. | acs.orgnih.gov |
Impact on In Vivo Pharmacokinetics and Biodistribution
The selection of co-ligands profoundly affects the in vivo behavior of 99mTc-HYNIC radiopharmaceuticals, including their pharmacokinetic profiles and biodistribution. researchgate.net By altering the co-ligands, it is possible to modify properties such as lipophilicity, which in turn influences how the radiocompound is metabolized and excreted. researchgate.netacs.org
Hydrophilic co-ligands generally promote renal clearance, leading to faster elimination of radioactivity from the body and potentially reducing background signal in non-target tissues. For example, studies with 99mTc-HYNIC-Annexin V, using tricine as a co-ligand, showed that excretion was almost exclusively through the urine, with very little activity observed in the bowel. nih.govsnmjournals.org The kidneys were the primary site of accumulation. nih.gov
A systematic investigation into the effect of ternary ligands on pharmacokinetics used four pyridine derivatives with varying lipophilicity as co-ligands for a 99mTc-HYNIC-labeled polypeptide. acs.orgnih.gov The study found that the elimination rates of the resulting radiometabolites from lysosomes were enhanced in the order of increasing lipophilicity. acs.orgnih.gov This demonstrates that co-ligands can be strategically chosen to control the retention of radioactivity in tissues. For instance, when targeting tumors, rapid clearance from non-target organs like the kidneys and liver is desirable to improve the target-to-background ratio. acs.org
| Radiopharmaceutical Component | Impact on Pharmacokinetics & Biodistribution | Key Organs Affected | Source |
| 99mTc-HYNIC-Annexin V (Tricine co-ligand) | Rapid blood clearance; long biological half-life; primary excretion via urine. | Kidneys, Liver, Spleen | nih.gov |
| 99mTc-HYNIC-Polypeptide (Ternary Pyridine co-ligands) | Elimination rates of radiometabolites from lysosomes and kidneys are enhanced with increasing lipophilicity. | Liver, Kidneys | acs.orgnih.gov |
| 99mTc-HYNIC-LY (HER2-targeted peptide) | Showed rapid blood clearance and highest radioactivity uptake in the kidneys. | Kidneys, Liver, Lungs | nih.gov |
| 99mTc-LLP2A-HYNIC | Mainly eliminated through the kidneys with some residual activity. | Kidneys | plos.org |
Structural Heterogeneity and Isomerism of Metal Complexes
A significant challenge in the coordination chemistry of HYNIC is the structural heterogeneity of the resulting metal complexes. nih.gov Because the coordination sphere of technetium is not fully occupied by HYNIC, the addition of co-ligands can lead to the formation of multiple, structurally distinct species, or isomers. researchgate.netresearchgate.net This isomerism can arise from different coordination modes of the HYNIC ligand (monodentate vs. bidentate), varying numbers of co-ligand molecules, or different spatial arrangements of the ligands around the metal center. nih.govsnmjournals.org The presence of multiple isomers is often observed as several peaks in radio-chromatograms, particularly when tricine is used as a co-ligand. snmjournals.org This structural ambiguity can be a drawback for clinical applications where a well-defined, single-species radiopharmaceutical is preferred. researchgate.net
Methodologies for Identifying and Separating Isomeric Complexes
Several analytical techniques are employed to identify and separate the isomeric complexes formed during the labeling of HYNIC conjugates.
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the most common method for assessing the radiochemical purity and identifying the presence of multiple species. nih.govsnmjournals.org Different isomers often have slightly different polarities, leading to distinct retention times on the HPLC column.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to gain insight into the composition of the complexes. By analyzing the mass of the non-radioactive ("cold") technetium-99 (B83966) or rhenium complexes, researchers can determine the number of HYNIC and co-ligand molecules bound to the metal, helping to elucidate the structure of the different species observed in HPLC. nih.govnih.gov
Gel-Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size. It has been successfully used to differentiate and separate structural isomers of metal complexes, such as syn and anti isomers of rhenium-based supramolecular structures. northwestern.edu This method offers a reliable way to separate isomers on a preparative scale. northwestern.edu
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating highly polar compounds, including intact, non-covalent metal complexes, and can be an alternative to traditional reversed-phase HPLC. researchgate.net
Strategies for Achieving Structural Homogeneity in Radiopharmaceuticals
Achieving a structurally homogeneous radiopharmaceutical is a key goal for ensuring reproducible performance and simplifying regulatory approval. Several strategies have been developed to minimize or eliminate the formation of isomers in 99mTc-HYNIC systems.
Choice of Co-ligand: As previously discussed, using EDDA as a co-ligand instead of tricine generally results in fewer isomeric products and a more homogeneous preparation. researchgate.netsnmjournals.org
Modification of the Targeting Molecule: The amino acid sequence of a peptide can be engineered to assist in coordination. The insertion of a histidine residue near the HYNIC conjugation site in a gastrin peptide was shown to displace a tricine molecule from the coordination sphere. This resulted in a reduction in the number of radiolabeled species, improved stability, and better tumor uptake in vivo. snmjournals.org
Reaction Conditions: Optimizing reaction conditions, such as temperature, can favor the formation of a single, more stable isomer. Heating tricine-based labeling preparations can induce an isomerization to a more stable and more hydrophilic complex. nih.gov
Development of Alternative Chelators: Research into variants of HYNIC, such as pyridylthiosemicarbazide ligands (SHYNIC), aims to create chelators that form well-defined, stable complexes without the need for co-ligands, thereby avoiding the issue of isomerism. acs.org
Comparative Coordination Chemistry with Other Transition Metals (e.g., Rhenium)
The coordination chemistry of HYNIC has also been explored with rhenium (Re), a transition metal with chemical properties similar to technetium. nih.gov This comparison is particularly relevant because rhenium has two radioisotopes, Rhenium-186 (¹⁸⁶Re) and Rhenium-188 (¹⁸⁸Re), that are suitable for radiotherapy, while 99mTc is used for diagnostic imaging. nih.govnih.gov The concept of a "theranostic matched pair" involves using a 99mTc-labeled compound for diagnosis and its ¹⁸⁶Re/¹⁸⁸Re counterpart for therapy. This requires that the technetium and rhenium complexes are isostructural and exhibit similar in vivo behavior. acs.org
Rhenium, like technetium, can exist in multiple oxidation states and forms stable oxorhenium(V) [ReO]³⁺ cores, similar to the oxotechnetium(V) [TcO]³⁺ core. nih.gov Rhenium complexes with HYNIC have been extensively studied using non-radioactive rhenium as a surrogate for technetium, since technetium has no stable isotope. researchgate.netnih.gov
However, directly translating 99mTc-HYNIC chemistry to rhenium has been challenging. acs.org While HYNIC-based labeling is efficient for 99mTc, its application with radiorhenium has been less straightforward. nih.govscielo.br To address this, new ligand systems based on the HYNIC scaffold have been developed. For example, modifying HYNIC to create pyridylthiosemicarbazide (SHYNIC) ligands has produced bidentate chelators that form stable and well-defined complexes with the {ReO}³⁺ core. acs.org HPLC analysis suggests that the resulting rhenium and technetium complexes are isostructural, which is a critical requirement for developing a successful theranostic pair. acs.org This approach, where two SHYNIC-peptide ligands coordinate to a single metal ion, offers a promising alternative to the conventional HYNIC system that requires co-ligands. acs.org
Bioconjugation and Probe Development in Molecular Sciences
Conjugation Methodologies for Biomolecule Labeling
6-Hydrazinonicotinic acid and its derivatives are instrumental in creating stable bioconjugates. The core of this chemistry often involves the reaction between the aromatic hydrazine (B178648) group of HYNIC and an aromatic aldehyde, such as 4-formylbenzamide (B2918280) (4FB), to form a stable bis-arylhydrazone bond. biotechniques.cominterchim.frinterchim.fr This bond is notably stable under a wide range of conditions, including temperatures up to 92°C and pH levels from 2.0 to 10.0. trilinkbiotech.cominterchim.fr Aniline can be used to catalyze the formation of this bond, which is particularly effective for conjugations involving large biomolecules. trilinkbiotech.com
Covalent Attachment to Peptides and Proteins
The covalent modification of peptides and proteins with this compound is a cornerstone of its application in bioconjugation. This is typically achieved not with HYNIC itself, but with an activated form, most commonly Succinimidyl-6-hydrazinonicotinate acetone (B3395972) hydrazone (S-HyNic or SANH). trilinkbiotech.cominterchim.fr S-HyNic is an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amine groups, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and peptides. biotechniques.cominterchim.frfishersci.com This reaction introduces the HyNic moiety onto the biomolecule. biotechniques.com
Once a protein or peptide is HyNic-modified, it can be conjugated to another molecule that has been functionalized with a complementary aromatic aldehyde, like 4-formylbenzamide (4FB). interchim.frtrilinkbiotech.comsydlabs.com The simple mixing of the two modified biomolecules, typically in a mildly acidic buffer (pH ~6.0), initiates the spontaneous formation of the stable bis-arylhydrazone conjugate. biotechniques.comtrilinkbiotech.com This method avoids the need for harsh reducing agents that could compromise the structural integrity of the protein, such as by cleaving disulfide bonds. trilinkbiotech.cominterchim.fr The number of HyNic groups incorporated can be quantified, allowing for a controlled and reproducible conjugation process. interchim.frtrilinkbiotech.com
| Reagent | Full Name | Reactive Group | Target on Biomolecule |
| S-HyNic (SANH) | Succinimidyl 6-hydrazinonicotinate acetone hydrazone | N-hydroxysuccinimide (NHS) ester | Primary amines (e.g., Lysine) |
| Sulfo-S-HyNic | Sulfosuccinimidyl 6-hydrazinonicotinate acetone hydrazone | Sulfo-NHS ester | Primary amines (e.g., Lysine) |
| MHPH | 3-N-Maleimido-6-hydraziniumpyridine hydrochloride | Maleimide | Thiols (e.g., Cysteine) |
| 6-BOC-HNA | 6-BOC-hydrazinonicotinic acid | Carboxylic acid | Used in solid-phase peptide synthesis |
| 6-FMOC-HNA | 6-FMOC-hydrazinonicotinic acid | Carboxylic acid | Used in solid-phase peptide synthesis |
This table summarizes various derivatives of this compound used for covalent attachment to biomolecules and their respective reactive targets. biotechniques.cominterchim.frinterchim.fr
Functionalization of Antibodies for Targeted Delivery
The specific modification of antibodies with HYNIC is a critical application for creating targeted therapeutic and diagnostic agents. biotechniques.comabacusdx.com Using reagents like S-HyNic, the HyNic moiety can be introduced onto the antibody by reacting with its lysine residues. interchim.frinterchim.fracs.org The functionalized antibody retains its antigen-binding capacity and can be precisely conjugated to other molecules, such as enzymes, drugs, or fluorescent proteins. biotechniques.cominterchim.frmdpi.com
For example, a HyNic-modified antibody can be linked to an enzyme like Alkaline Phosphatase (AP) that has been pre-activated with 4-formylbenzoate (B8722198) (4FB). acs.org This creates an antibody-enzyme conjugate used in immunoassays. acs.org This strategy is highly efficient, with reports indicating that over 95% of the antibody can be converted to a conjugate. interchim.fr The stability of the resulting bis-arylhydrazone bond ensures that the conjugate remains intact, which is essential for targeted delivery applications where the antibody directs the payload to a specific cell or tissue type. biotechniques.cominterchim.fr This method has been successfully used to create conjugates for various applications, including antibody-drug conjugates and agents for diagnostic imaging. biotechniques.combibliotekanauki.pl
Linker Chemistry and Spacer Design in Bioconjugate Synthesis
The effectiveness of a bioconjugate often depends on the linker that connects the two biomolecules. The HYNIC-4FB system forms a bis-arylhydrazone linker which is not only stable but also chromophoric, absorbing light at approximately 354 nm. biotechniques.cominterchim.fr This unique spectral property allows for the real-time monitoring of the conjugation reaction and straightforward quantification of the final product. biotechniques.cominterchim.frnih.gov
To optimize conjugate performance, the basic HYNIC linker can be modified with spacers. Spacers are chemical chains inserted between the reactive group and the biomolecule to alleviate steric hindrance, which might otherwise prevent the two large biomolecules from reacting efficiently. interchim.fr For instance, derivatives like C6-SANH incorporate a six-carbon spacer arm. interchim.fr Hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can also be incorporated to improve the solubility and pharmacokinetic properties of the final conjugate. interchim.frresearchgate.net
The choice of where to attach the linker on the biomolecule is also a key aspect of design. While S-HyNic targets available amines, HYNIC can also be incorporated at specific sites during solid-phase peptide synthesis using precursors like 6-BOC-hydrazinonicotinic acid or 6-FMOC-hydrazinonicotinic acid. interchim.frinterchim.frnih.gov This allows for precise control over the linker's position, ensuring that it does not interfere with the biomolecule's active site. nih.gov
| Linker Feature | Description | Purpose | Reference(s) |
| Bis-arylhydrazone bond | Formed between HyNic and 4FB groups. | Provides high stability to heat and a wide pH range. | biotechniques.comtrilinkbiotech.com |
| Chromophoric Nature | Absorbs light at ~354 nm (ε ≈ 29,000 L·mol⁻¹·cm⁻¹). | Allows for spectrophotometric monitoring and quantification. | biotechniques.comnih.gov |
| Carbon Spacers (e.g., C6) | An aliphatic chain added to the linker. | Reduces steric hindrance between conjugated molecules. | interchim.fr |
| PEG Spacers | A polyethylene glycol chain added to the linker. | Increases hydrophilicity and can reduce immunogenicity. | interchim.fr |
This table details key features in HYNIC-based linker and spacer design for bioconjugate synthesis.
Applications in Nucleic Acid Chemistry
The unique reactivity of the hydrazine moiety makes this compound a valuable tool for the chemical modification and labeling of nucleic acids.
Derivatization of Fluorescent Dyes for DNA-Binding Probes (e.g., DAPI Conjugates)
Fluorescent labeling of DNA is essential for visualization and detection in molecular biology. One established method involves introducing aldehyde groups into the DNA strand, which can then react with a hydrazine-functionalized fluorescent dye. oup.com The hydrazine group of HYNIC can be attached to various fluorophores to create probes for this purpose.
For instance, research has demonstrated the synthesis of a complex molecule, HYNIC-lys(Cy5.5)-PEG4-biotin, which directly conjugates HYNIC to the near-infrared fluorescent dye Cy5.5. researchgate.net While direct conjugation of HYNIC to DAPI is not prominently documented, the chemical principle remains applicable. Fluorescein derivatives, which are common fluorescent reagents for labeling peptides and nucleic acids, could be similarly functionalized. lubio.ch The derivatization of a dye with a HYNIC group makes it chemically ready to be coupled to a DNA molecule containing a reactive aldehyde, forming a stable hydrazone linkage. oup.com This strategy enables the creation of custom DNA probes for various analytical applications.
Reversible Site-Specific RNA Tagging via Aldehyde–Hydrazine Chemistry
Site-specific labeling of RNA is crucial for studying its structure and function. nih.govrsc.org Aldehyde-hydrazine chemistry provides a powerful method for achieving this. nih.govnih.gov In this approach, an RNA molecule is synthesized to contain a unique aldehyde group, often at the 5'-end, by using an initiator nucleotide that carries a protected aldehyde function. nih.gov
This aldehyde-modified RNA can then be coupled to a molecule bearing a hydrazine group. nih.gov Research has shown that 6-hydrazino-nicotinic acid reacts quantitatively with such aldehyde-modified RNA under non-reducing conditions. nih.gov This reaction has been used to attach peptides to RNA. nih.govresearchgate.net For example, a peptide can be synthesized with a HYNIC group at one end, allowing it to be specifically conjugated to the aldehyde-bearing RNA. nih.gov
This tagging can be designed to be reversible. nih.govnih.gov If the linker within the attached molecule (e.g., the peptide) contains a sequence that can be cleaved by a specific enzyme, such as a protease, the tag can be removed under mild conditions without degrading the RNA. nih.govnih.gov This allows for applications like the affinity purification of RNA-protein complexes followed by the gentle release of the RNA. nih.gov Although this method is effective, some studies note that it can require long reaction times and a significant excess of the hydrazine-bearing molecule to achieve high yields. rsc.org
| Component | Role in RNA Tagging | Key Finding | Reference(s) |
| Aldehyde-modified RNA | The RNA molecule to be tagged, containing a site-specific aldehyde group. | An initiator nucleotide with a protected aldehyde can be incorporated during transcription. | nih.gov |
| This compound (HYNIC) | Provides the hydrazine moiety for conjugation. | Reacts quantitatively with the aldehyde on the RNA to form a stable hydrazone bond. | nih.gov |
| Peptide-HYNIC conjugate | A peptide functionalized with HYNIC, serving as the tag. | Can be efficiently coupled to the aldehyde-modified RNA. | nih.govresearchgate.net |
| Protease-cleavable sequence | A sequence within the peptide linker that can be cut by a specific protease. | Allows for the reversible cleavage and removal of the tag from the RNA. | nih.govnih.gov |
This table outlines the components and findings related to the reversible, site-specific tagging of RNA using aldehyde-hydrazine chemistry involving this compound.
Glycan Derivatization for Enhanced Analytical Sensitivity
The analysis of complex carbohydrates, or glycans, is often hindered by their low ionization efficiency in mass spectrometry. Chemical derivatization is a key strategy to modify glycans, thereby improving their detection and characterization. The compound this compound has proven to be a valuable reagent in this context, significantly enhancing the analytical sensitivity for glycan analysis.
Strategies for Selective Ionization in Mass Spectrometry (MALDI-MS)
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a cornerstone technique for analyzing biomolecules, but its application to glycans can be limited by their poor ionization. nih.gov To overcome this, derivatization strategies are employed to introduce a tag that ionizes readily. This compound (HYNIC), also known as 6-HNA, is a novel derivatizing reagent that excels in this role. nih.gov
The strategy revolves around the chemical structure of 6-HNA. Its hydrazine group selectively reacts with the open-ring aldehyde form of a glycan's reducing terminus, forming a stable hydrazone bond. nih.gov The other key feature of the 6-HNA molecule is its nicotinic acid component (a pyridine (B92270) ring), which can easily accept a proton. This creates a fixed, permanent positive charge on the derivatized glycan, a critical feature for enhancing MALDI-MS signals in the positive ion mode. nih.govacs.org
This pre-charged derivatization significantly boosts the ionization efficiency of the tagged glycans. nih.gov It circumvents the inefficient process of capturing a proton from the MALDI matrix during analysis. The result is a substantial improvement in signal intensity. nih.gov Studies have shown that after derivatization with 6-HNA, the signal-to-noise ratio for maltoheptaose (B131047) improved by more than an order of magnitude. nih.gov A similar enhancement was observed for sialylated glycans, with a 15-fold increase in the signal-to-noise ratio. nih.gov An additional benefit of this technique is that the 6-HNA reagent can suppress the ionization of co-existing peptides, which facilitates the direct analysis of glycans from glycoprotein (B1211001) digests without requiring a preliminary separation step. nih.govacs.org
Optimization of Derivatization for Oligosaccharide Analysis
To achieve maximum sensitivity, the derivatization reaction between 6-HNA and oligosaccharides must be optimized. The reaction is typically performed under acidic conditions, which catalyze the formation of the hydrazone linkage. nih.gov The choice of the acid catalyst is an important parameter; using different acids can yield derivatized products with either protonated ([M+H]+) or sodiated ([M+Na]+) adducts. nih.gov This is particularly advantageous as these different adducts can produce complementary fragmentation patterns during tandem mass spectrometry, aiding in the detailed structural elucidation of the glycan. nih.gov
Reaction conditions such as temperature and time are also optimized to ensure efficient labeling. While some protocols may achieve quantitative derivatization in very short times at room temperature, specific applications, such as the labeling of N-glycans released from glycoproteins, may use conditions like heating at 90°C for one hour to ensure the reaction goes to completion. nih.gov The resulting hydrazone bond is notably stable, preserving the integrity of the labeled glycan throughout the analytical process.
For the subsequent MALDI-MS analysis of 6-HNA labeled glycans, the selection of an appropriate matrix is crucial. Research has shown that 2,5-dihydroxybenzoic acid (DHB) is an effective and commonly used matrix for this purpose. sigmaaldrich.com The combination of the permanently charged 6-HNA tag and the DHB matrix consistently produces high-quality mass spectra with excellent signal intensity, enabling the sensitive and reliable analysis of a diverse range of oligosaccharides. sigmaaldrich.comresearchgate.net
Radiopharmaceutical Development and Molecular Imaging Applications
Design and Synthesis of 99mTc-Labeled Imaging Agents
6-Hydrazinonicotinic acid, commonly known as HYNIC, serves as a highly effective bifunctional chelator for the radionuclide technetium-99m (99mTc). mdpi.com Its structure allows for stable incorporation of 99mTc, which is a preferred isotope for diagnostic imaging due to its favorable nuclear properties. mdpi.com The synthesis of 99mTc-labeled agents using HYNIC often involves a straightforward, single-step labeling process where the HYNIC-conjugated molecule is reacted with a pertechnetate (B1241340) solution (from a 99Mo/99mTc generator) in the presence of a reducing agent, such as stannous chloride, and coligands. mdpi.comnih.govscielo.br
HYNIC is a cornerstone in the development of probes for Single-Photon Emission Computed Tomography (SPECT), a nuclear medicine imaging technique. mdpi.com It acts as a chelator to attach 99mTc to targeting biomolecules, creating SPECT probes for visualizing specific biological targets in vivo. mdpi.commdpi.com Researchers have successfully developed various 99mTc-HYNIC-based SPECT probes targeting a range of biomarkers.
Examples include probes for imaging:
HER2-expressing tumors : A peptide ligand, A9, was conjugated to HYNIC and labeled with 99mTc to create a SPECT agent for diagnosing breast cancer.
Tumor hypoxia : A 2-nitroimidazole (B3424786) derivative was conjugated with HYNIC and labeled with 99mTc using different coligands to develop SPECT radiotracers for imaging hypoxic conditions in tumors. mdpi.com
Plectin-expressing tumors : A plectin-targeting peptide (PTP) was modified with HYNIC to create [99mTc]Tc-HYNIC-PTP, a SPECT probe that showed favorable biodistribution and clear tumor accumulation in various tumor models. mdpi.com
Transferrin receptor (TfR) : A recombinant diabody targeting TfR was labeled with 99mTc via HYNIC to develop a SPECT tracer for detecting TfR-overexpressing tumors. snmjournals.org
The development process often involves optimizing the radiolabeling conditions, such as temperature and incubation time, to achieve high radiochemical yields. For example, in the synthesis of a 99mTc-labeled HYNIC-chlorin complex, increasing the incubation temperature from 60°C to 85°C significantly improved the radiochemical yield from 66.0% to 82.3%. mdpi.com
The integration of HYNIC into targeted radiopharmaceutical formulations is a key strategy for disease diagnosis. This involves covalently attaching HYNIC to a targeting moiety, such as a peptide, antibody, or small molecule, which has a high affinity for a specific biological target. scielo.brmdpi.comacs.org The resulting HYNIC-conjugate is then radiolabeled with 99mTc, often supplied in a kit formulation for ease of preparation. nih.govmfd.org.mknih.gov
These kits typically contain the HYNIC-conjugated biomolecule, a reducing agent, and the necessary coligands in a lyophilized (freeze-dried) form. nih.govmfd.org.mk The end-user can then simply add the 99mTc-pertechnetate solution to the vial to produce the final injectable radiopharmaceutical. nih.gov This approach has been used to develop formulations for various applications:
Folate Receptor Targeting : HYNIC has been conjugated to folic acid to create 99mTc-HYNIC-Folate for imaging folate receptor-positive cancers. magtechjournal.com
Myocardial Imaging : Fatty acid-mimetic ligands incorporating HYNIC have been designed and labeled with 99mTc to create potential agents for myocardial imaging. scielo.brresearchgate.net
PD-L1 Expression : The WL12 peptide, which targets PD-L1, was conjugated with HYNIC and labeled with 99mTc using various coligands to develop a SPECT imaging agent for monitoring PD-L1 expression. mdpi.com
Somatostatin (B550006) Receptor Scintigraphy : The somatostatin analog Tyr3octreotide (TOC) was conjugated with HYNIC and labeled with 99mTc using EDDA as a coligand to create 99mTc-EDDA/HYNIC-TOC for imaging neuroendocrine tumors. mfd.org.mk
Fibroblast Activation Protein (FAP) Targeting : A FAP inhibitor (FAPI) targeting peptide was conjugated to HYNIC to produce [99mTc]Tc-tricine/EDDA-HYNIC-Glc-FAPT for imaging FAP-expressing cancers. nih.govacs.org
The choice of coligand in these formulations is crucial as it significantly impacts the pharmacokinetic properties of the final radiotracer. mdpi.com For instance, a study on four [99mTc]Tc-HYNIC-WL12 radiotracers with different coligands showed that the coligands led to significantly different pharmacokinetic profiles, with [99mTc]Tc-HYNIC-WL12-tricine/ISONIC exhibiting the fastest clearance from non-target tissues. mdpi.com
| Targeting Moiety | Target | Coligand(s) | Intended Application | Reference |
|---|---|---|---|---|
| Folic Acid | Folate Receptor | Tricine (B1662993), TPPTS | Tumor Imaging | magtechjournal.com |
| Designed Ankyrin Repeat Protein (DARPin) G3 | HER2 | Tricine | Tumor Imaging | acs.orgnih.gov |
| WL12 Peptide | PD-L1 | Tricine/TPPTS, Tricine/PDA, Tricine/ISONIC, Tricine/4-PSA | Tumor Imaging | mdpi.com |
| Duramycin | Phosphatidylethanolamine (PE) | Tricine, TPPTS | Apoptosis/Cell Death Imaging | nih.gov |
| Tyr3octreotide (TOC) | Somatostatin Receptor | EDDA, Tricine | Neuroendocrine Tumor Imaging | mfd.org.mk |
| FAPT Peptide | Fibroblast Activation Protein (FAP) | Tricine/EDDA, Dimer Tricine | Tumor Imaging | nih.govacs.org |
Single-Photon Emission Computed Tomography (SPECT) Probe Development
Diagnostic Potential Beyond Oncology
The application of this compound (HYNIC) in radiopharmaceutical development extends beyond cancer imaging, showing significant promise in the visualization of inflammatory and infectious processes. The ability to specifically target and image these conditions at a molecular level offers a powerful tool for diagnosis, monitoring treatment response, and understanding disease pathogenesis.
Imaging of Inflammatory and Infectious Processes
The development of HYNIC-based radiopharmaceuticals has provided a versatile platform for targeting various biomarkers associated with inflammation and infection. researchgate.net By conjugating HYNIC to different targeting vectors, researchers can create specific probes for single-photon emission computed tomography (SPECT) imaging. nih.gov
One key application is the imaging of bacterial infections. HYNIC has been successfully conjugated to molecules that bind to bacteria, such as the antimicrobial peptide Ubiquicidin (UBI). acs.orgparsisotope.comnih.govmdpi.com For instance, a technetium-99m (99mTc)-labeled UBI 29-41 derivative, [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41, demonstrated the ability to accumulate at sites of bacterial infection and could distinguish between bacterial infection and sterile inflammation in mouse models. acs.org This complex showed favorable biodistribution with increased abscess-to-muscle and abscess-to-blood ratios and reduced uptake in non-target organs. acs.org Similarly, a 99mTc-labeled norfloxacin (B1679917) HYNIC derivative, [99mTc]Tc-EDDA-HYNICNF, has shown potential for bacterial infection imaging with visible accumulation at the infection site in mice. nih.gov
Beyond direct bacterial targeting, HYNIC-based probes can also image the host's inflammatory response. For example, a 99mTc-labeled antagonist peptide derived from the interleukin-1 receptor accessory protein (IL-1RacP) was developed to image IL-1 expression, a key cytokine in inflammation. snmjournals.org This probe showed significantly higher uptake in inflamed tissues compared to control tissues in a mouse ear edema model. snmjournals.org Another approach involves targeting the formyl-peptide receptor (FPR), which is highly expressed on activated polymorphonuclear neutrophils (PMNs), key cells in acute inflammation. snmjournals.org A 99mTc-labeled FPR-targeting probe demonstrated clear visualization of inflammation in both a mouse ear edema model and in atherosclerotic plaques. snmjournals.org
Furthermore, chemotactic peptides, which attract leukocytes to sites of inflammation, have been labeled with 99mTc using HYNIC. nih.gov Studies have shown that these radiolabeled peptides are retained in both acute infections and sterile inflammatory sites through specific receptor binding on leukocytes. nih.gov This allows for the visualization of abscesses caused by different bacteria, such as E. coli and S. aureus, as well as sterile inflammation. nih.gov
The versatility of HYNIC as a bifunctional chelator is also highlighted in its use with larger molecules like human polyclonal immunoglobulin G (hIgG). tums.ac.irresearchgate.net 99mTc-HYNIC-hIgG has been developed as a stable agent for imaging focal sites of infection and inflammation, showing good localization in infected muscle in animal models. tums.ac.irresearchgate.net
These examples underscore the significant potential of this compound in developing radiopharmaceuticals for the non-invasive imaging of a wide range of inflammatory and infectious diseases. researchgate.netfrontiersin.orgnih.gov
Advancements in Bioorthogonal Click Chemistry for Pretargeted Imaging
A significant advancement in molecular imaging involves the use of bioorthogonal click chemistry, particularly the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO). plos.orgnih.govnih.govmdpi.com This strategy separates the targeting of a biomarker from the delivery of the radionuclide, a concept known as pretargeted imaging. nih.govnih.govjove.commdpi.com this compound (HYNIC) plays a crucial role in this approach by facilitating the radiolabeling of tetrazine molecules with 99mTc. nih.govnih.gov
Development of 99mTc-Modified Tetrazine Reagents
The development of stable and reactive 99mTc-labeled tetrazine reagents is fundamental to the success of pretargeted imaging. HYNIC serves as an efficient bifunctional chelator for 99mTc, allowing for the creation of these essential imaging probes. nih.govnih.govscience.gov
Researchers have synthesized HYNIC-tetrazine derivatives that can be efficiently labeled with 99mTc. plos.orgnih.gov The synthesis often involves coupling a protected form of HYNIC with a commercially available tetrazine reagent. plos.org Following deprotection, the HYNIC-tetrazine conjugate is radiolabeled with 99mTc, typically using coligands like tricine to stabilize the complex. plos.orgnih.gov This process has been shown to produce the desired 99mTc-HYNIC-tetrazine complex with high radiochemical purity and yield. plos.orgnih.govnih.gov For instance, one study reported a radiolabeling efficiency of over 95%. nih.gov The resulting radiolabeled compound has demonstrated good stability both in vitro and in vivo. plos.orgnih.gov
The structure of the linker between the HYNIC chelator and the tetrazine moiety can be modified to optimize the pharmacokinetic properties of the imaging agent. For example, the incorporation of hydrophilic linkers like polyethylene (B3416737) glycol (PEG) has been explored to improve clearance from non-target tissues. researchgate.netsemanticscholar.orgresearchgate.net The development of these 99mTc-modified tetrazine reagents provides a versatile toolkit for pretargeted SPECT imaging, leveraging the ideal nuclear properties of 99mTc for clinical applications. nih.gov
In Vitro and In Vivo Reactivity with Trans-Cyclooctene Conjugates
The efficacy of the pretargeted imaging approach relies on the specific and rapid reaction between the radiolabeled tetrazine and a TCO-modified targeting molecule, such as an antibody or a small molecule, that has been pre-administered and allowed to accumulate at the target site. snmjournals.org
In Vitro Reactivity: The reactivity of 99mTc-HYNIC-tetrazine with TCO-conjugated molecules has been extensively validated in vitro. plos.orgnih.gov Studies have demonstrated that the 99mTc-HYNIC-tetrazine selectively and rapidly reacts with TCO-modified antibodies, such as a TCO-derivatized CC49 monoclonal antibody. nih.gov This selective reactivity is crucial, as it ensures that the radionuclide is specifically delivered to the pre-targeted site. The reaction kinetics have been shown to be fast, which is a key advantage of the IEDDA cycloaddition. plos.org
In Vivo Reactivity: The ultimate test of this pretargeting strategy is its performance in a living system. In vivo studies have successfully demonstrated the bioorthogonal reaction between systemically administered 99mTc-HYNIC-tetrazine and pre-targeted TCO conjugates. plos.orgnih.gov
In one approach, a TCO-labeled bisphosphonate (TCO-BP) that targets areas of active bone metabolism was administered to mice. plos.orgnih.govacs.org Subsequent injection of 99mTc-HYNIC-tetrazine resulted in significant accumulation of radioactivity in the knees and shoulders, confirming that the click reaction occurred at the target site. plos.orgnih.govacs.org Control experiments where the 99mTc-HYNIC-tetrazine was administered alone showed negligible uptake in bone, highlighting the specificity of the TCO-tetrazine reaction. plos.orgacs.org
Another study used a TCO-vancomycin derivative to target Staphylococcus aureus infections in a mouse model. plos.org The pretargeting strategy, involving the injection of TCO-vancomycin followed by 99mTc-HYNIC-tetrazine, resulted in a 2.5-fold higher localization of radioactivity in the infected muscle compared to the non-infected control muscle at 6 hours post-injection. plos.org
While these studies have demonstrated the proof-of-concept for in vivo pretargeted imaging using 99mTc-HYNIC-tetrazine, some challenges remain. For instance, non-specific uptake in the liver and gastrointestinal tract has been observed, which is attributed to the hydrophobic nature of some of the tetrazine compounds. nih.gov Ongoing research focuses on developing more hydrophilic derivatives to improve the biodistribution profile and enhance target-to-background ratios. nih.gov
Biochemical and Pharmacological Research Applications
Biological Activity and Mechanism of Action Studies
6-Hydrazinonicotinic acid, commonly known as HYNIC, is a versatile bifunctional chelating agent that has attracted significant attention in medicinal chemistry. Its structure, which includes both a hydrazine (B178648) group and a nicotinic acid moiety, allows it to engage in a variety of biological interactions and chemical reactions. This has led to its widespread use in biochemical and pharmacological research, particularly in the development of targeted molecules for imaging and therapeutic applications.
The unique chemical properties of this compound make it a valuable tool for studying enzyme inhibition and protein interactions. chemimpex.com The hydrazine group is reactive and can form stable covalent bonds, such as hydrazones, with other molecules. interchim.frnih.gov This characteristic is extensively utilized in bioconjugation chemistry to link HYNIC to peptides, antibodies, and other proteins. nih.govresearchgate.net
One of the primary mechanisms of its action involves its role as a bifunctional chelating agent, forming stable complexes with metal ions, which is particularly useful for radiolabeling. The resulting conjugates can be used to study protein-protein interactions and the structure of multi-subunit protein complexes. google.com For instance, HYNIC can be incorporated into cross-linking reagents designed to elucidate the intricate details of these interactions, which are fundamental to understanding cellular functions. google.com The formation of a bis-arylhydrazone linkage between a HYNIC-modified peptide and a protein modified with an aromatic aldehyde creates a stable conjugate that can be monitored spectrophotometrically, allowing for the real-time study of the conjugation process and quantification of the peptide-to-protein ratio. nih.gov This methodology provides insights into the accessibility of specific amino acid residues on the protein surface and the conformational constraints of the biomolecules involved. nih.gov
Derivatives of this compound have been investigated for their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the research of neurodegenerative conditions like Alzheimer's disease. nih.gov Studies have shown that hydrazone derivatives, a class of compounds to which HYNIC belongs, can be potent inhibitors of human cholinesterases. nih.gov
Research into various hydrazone derivatives has demonstrated their inhibitory activity, with inhibition constants (Ki) often falling within the micromolar range. nih.gov The design of these inhibitors often involves coupling the hydrazone moiety with other chemical scaffolds to create multi-target-directed ligands. While HYNIC itself is noted for its utility in targeting these enzymes, specific inhibitory values are more commonly reported for its more complex derivatives. hygeiajournal.com For example, novel hydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde have been shown to be effective inhibitors of both AChE and BChE. nih.gov
| Compound Class | Target Enzyme | Reported Activity | Reference |
|---|---|---|---|
| This compound (HYNIC) | AChE, BChE | Noted for targeting these enzymes in research applications. | |
| Hydrazone Derivatives | AChE, BChE | Potent inhibitors with Ki values in the micromolar range. | nih.gov |
| Substituted Hydrazone Derivatives | AChE, BChE | Exhibited in vitro inhibitory activities. | hygeiajournal.com |
This compound serves as a crucial linker for attaching molecules to DNA-binding agents, facilitating research into DNA interactions. A notable example is the development of a HYNIC conjugate with 4',6-diamidino-2-phenylindole (DAPI), a well-known fluorescent dye that binds to the minor groove of double-stranded DNA. rsc.org
In these conjugates, HYNIC acts as a chelator for radionuclides like Technetium-99m (99mTc). rsc.org The resulting HYNIC-DAPI derivative is capable of interacting with double-strand DNA, which has been demonstrated in living cells. rsc.org This application establishes a method to position a radiolabel in close proximity to the genetic material within the cell nucleus. rsc.org The ability of such conjugates to bind to DNA is fundamental to their function, which can be leveraged for applications in molecular biology and the development of radiopharmaceuticals. rsc.orggoogle.com
Evaluation of Activity against Cholinesterases (e.g., AChE, BChE)
In Vitro Biological Screening of this compound Derivatives
The versatile scaffold of this compound has been used to synthesize a wide array of derivatives that have undergone in vitro screening for various biological activities, including cytotoxic and antimicrobial effects.
Derivatives of this compound have shown significant antitumor effects in various cancer cell lines. Studies have specifically evaluated the cytotoxic effects of these derivatives on human breast cancer cells (MCF-7), a commonly used model in cancer research. nih.gov
The research indicates that certain HYNIC derivatives can significantly reduce the viability of MCF-7 cells compared to control groups. The proposed mechanisms for these antitumor effects include the potential inhibition of enzymes that are essential for cancer cell proliferation and survival. For example, a study on flufenamic acid derivatives, which share structural similarities with some HYNIC derivatives, found that one compound exhibited specific anticancer activity against the MCF-7 cell line with a 50% Growth Inhibition (GI50) value of 148 µM, inducing cell death through apoptosis. pensoft.net Other studies on novel benzo[d]imidazo[2,1-b]thiazole derivatives showed significant inhibitory effects on the MCF-7 cell line. nih.gov The use of HYNIC as a chelator for radiometals has also been applied in strategies targeting MCF-7 breast cancer xenografts. scispace.com
| Compound Class/Derivative | Cell Line | Reported Cytotoxicity | Reference |
|---|---|---|---|
| HYNIC Derivatives | MCF-7 | Significantly reduced cell viability. | |
| Flufenamic Acid Derivative (Compound 7) | MCF-7 | GI50 = 148 µM | pensoft.net |
| Benzo[d]imidazo[2,1-b]thiazole Derivatives (6i, 6j) | MCF-7 | Inhibitory effects of 81% and 73%, respectively. | nih.gov |
| Palladium(II) Complex with Hydrazono-s-triazine Ligand | MCF-7 | IC50 = 1.18 µg/mL | mdpi.com |
Research has demonstrated that this compound and its derivatives possess notable antimicrobial properties. In vitro assays have confirmed the antibacterial activity of HYNIC against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. mdpi.com
The class of hydrazones, to which HYNIC derivatives belong, is known for a wide spectrum of biological activities, including potent antimicrobial effects. mdpi.com The effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. nih.gov Studies on various hydrazone derivatives have reported a range of MIC values against S. aureus and E. coli. For instance, some hydrazide-hydrazone compounds have shown strong activity against S. aureus with MIC values as low as 1.95–7.81 μg/mL. nih.gov However, activity against E. coli can be more variable, with some derivatives showing high MIC values, indicating lower efficacy against this particular Gram-negative strain. nih.govunila.ac.id The antimicrobial action is thought to be related to the chemical structure of the derivatives, with certain substitutions on the aromatic rings enhancing their activity. mdpi.com
| Compound/Derivative Class | Bacterial Strain | Reported MIC (μg/mL) | Reference |
|---|---|---|---|
| Hydrazide-hydrazone (Compound 15) | Staphylococcus aureus | 1.95 - 7.81 | nih.gov |
| Hydrazide-hydrazone (Compound 4) | Staphylococcus aureus | 1.98 µM | nih.gov |
| Hydrazide-hydrazone (Compound 4) | Escherichia coli | 250 µM | nih.gov |
| Usnic Acid Derivatives | Staphylococcus aureus | Good activity reported (most sensitive species) | nih.gov |
| Usnic Acid Derivatives | Escherichia coli | Lower activity reported (most resistant species) | nih.gov |
| 7-hydroxycoumarin | Staphylococcus aureus | 200 | mdpi.com |
| 7-hydroxycoumarin | Escherichia coli | 800 | mdpi.com |
Anti-Inflammatory Potency Evaluation
Detailed Research Findings
The evaluation of anti-inflammatory activity typically employs standardized and widely accepted methodologies. A common in vivo model is the carrageenan-induced paw edema test in rats, which assesses a compound's ability to reduce acute inflammation. mdpi.comnih.gov In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the subsequent swelling is measured over time after administration of the test compound. nih.govpublichealthtoxicology.com
In vitro studies are also crucial for elucidating the specific cellular pathways affected by these compounds. A frequent approach involves using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.govrsc.org LPS triggers a strong inflammatory response in these cells, leading to the production of key inflammatory mediators. The effectiveness of a test compound is then measured by its ability to inhibit the release of these mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov
Research into two innovative series of nicotinic acid derivatives demonstrated significant anti-inflammatory activity when screened using Griess and MTT assays. nih.gov The most promising of these compounds, which showed potent inhibition of nitrite, were further evaluated for their effect on inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells. nih.gov The results indicated that several derivatives exhibited an inhibitory potency on TNF-α, IL-6, iNOS, and COX-2 that was comparable to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov
Similarly, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their anti-inflammatory effects. nih.gov Certain compounds from this series showed noteworthy activity, and their impact on the serum levels of TNF-α and IL-6 was also determined, highlighting their potential to modulate these critical inflammatory cytokines. nih.gov The hydrazone functional group (C=N–NH), a key feature in many derivatives, is considered promising in medicinal chemistry for its ability to interact with biological targets and is a focal point in the search for new anti-inflammatory agents. mdpi.com For instance, various N-acylhydrazone derivatives have been shown to possess potent anti-inflammatory properties, with some outperforming standard drugs like indomethacin (B1671933) in preclinical models. mdpi.com
The findings from these studies underscore the therapeutic potential of nicotinic acid and hydrazone derivatives as anti-inflammatory agents.
Data from Anti-Inflammatory Assays
The following tables present data from studies evaluating the anti-inflammatory activity of nicotinic acid derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of Nicotinic Acid Derivatives in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Nitrite Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Derivative 4d | High | Comparable to Ibuprofen | Comparable to Ibuprofen |
| Derivative 4f | High | Comparable to Ibuprofen | Comparable to Ibuprofen |
| Derivative 4g | High | Comparable to Ibuprofen | Comparable to Ibuprofen |
| Derivative 4h | High | Comparable to Ibuprofen | Comparable to Ibuprofen |
| Derivative 5b | High | Comparable to Ibuprofen | Comparable to Ibuprofen |
| Ibuprofen (Ref.) | Reference | Reference | Reference |
Data sourced from a study on nicotinic acid derivatives, indicating significant inhibition of key inflammatory mediators. nih.gov
Table 2: In Vivo Anti-Inflammatory Activity of Piperlotine Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Edema Inhibition (%) at 5h (Oral Admin.) | Edema Inhibition (%) at 5h (Topical Admin.) |
| Derivative 2 | 46.4 | 82.5 |
| Derivative 6 | 59.9 | 84.6 |
| Indomethacin (Ref.) | 62.7 | 74.4 |
This table shows the in vivo anti-inflammatory effects of trifluoromethyl derivative 6 and derivative 2, which were found to be comparable or higher than the reference drug, indomethacin. scielo.org.mx
Advanced Analytical Characterization and Computational Studies
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure of 6-Hydrazinonicotinic acid and assessing the purity of synthesized batches. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its chemical environment.
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR)
Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary tool for the structural confirmation of this compound and its derivatives. By analyzing the chemical shifts (δ) of the protons, their multiplicity, and coupling constants, the precise arrangement of atoms within the molecule can be deduced.
For derivatives such as 6-[2-(aryl/heteroarylidene)hydrazinyl)]nicotinohydrazide, ¹H-NMR spectra reveal characteristic signals that confirm the structure. For instance, the chemical shifts for the NH protons can resonate at approximately δ 9.61 and δ 11.24 ppm, while the proton of the CH=N group appears around δ 8.19 ppm. arkat-usa.org The protons on the pyridine (B92270) ring itself also show distinct signals crucial for confirming the core structure. arkat-usa.org While specific data for the parent compound requires careful sourcing, the analysis of its derivatives showcases the power of NMR in verifying successful conjugation and structural integrity. arkat-usa.orgresearchgate.net
| Proton Environment (in a HYNIC derivative) | Typical Chemical Shift (δ) in ppm |
| NH Protons | ~9.61 and ~11.24 |
| CH=N Proton | ~8.19 |
| Pyridine Ring Protons | Various signals confirming the ring structure |
Table 1: Illustrative ¹H-NMR chemical shifts for a derivative of this compound, demonstrating the use of NMR for structural confirmation. Data derived from studies on nicotinohydrazide derivatives. arkat-usa.org
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. The aromatic nature of the pyridine ring and the hydrazine (B178648) group in this compound give it a characteristic UV absorbance profile, which is useful for both qualitative confirmation and quantitative analysis.
The technique can be used to monitor the purity of a sample and to determine its concentration based on the Beer-Lambert law. The maximum absorbance wavelength (λmax) for HYNIC is reported to be approximately 350 nm, a result of its aromatic hydrazine group. In the context of its metal complexes, UV-Vis spectroscopy can also provide insights into the coordination geometry. researchgate.net This method is a fast and non-invasive way to screen samples and is often used in conjunction with other analytical techniques for a comprehensive characterization. nerc.ac.uk
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for separating this compound from impurities, reaction byproducts, and its various conjugated forms. It is the gold standard for assessing purity, especially in the context of radiopharmaceuticals where even trace impurities can have significant effects.
High-Performance Liquid Chromatography (HPLC) in Purity Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for validating the purity of HYNIC and its conjugates. Reverse-phase HPLC (RP-HPLC) is commonly employed, where the molecule is separated based on its hydrophobicity.
Studies developing HYNIC-conjugated molecules for medical imaging routinely use RP-HPLC to purify intermediates and final products, ensuring that the compound is free from starting materials and side-products. scielo.br The method's validation involves assessing parameters like linearity, precision, and accuracy to ensure reliable quantification. HPLC analysis is critical for detecting potential impurities, such as residual hydrazine or 6-chloronicotinic acid, which could interfere with subsequent labeling reactions. Meticulous HPLC analysis, sometimes requiring extended gradients or different mobile phase systems, is often necessary to achieve adequate separation of closely related species. nih.gov
| Parameter | Typical Conditions for HYNIC-conjugate Analysis | Reference |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | scielo.br |
| Flow Rate | 1.0 mL/min | |
| Detection | UV detector (e.g., at 220 nm) |
Table 2: Typical RP-HPLC parameters used for the analysis and purity validation of this compound derivatives and their Technetium-99m complexes. scielo.br
Radiochemical Purity Determination by HPLC
For radiopharmaceutical applications, determining the radiochemical purity of Technetium-99m (⁹⁹mTc) labeled HYNIC-conjugates is paramount. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. HPLC equipped with a radioactivity detector is the most effective and accurate method for this purpose. nih.gov
This technique allows for the separation and quantification of the desired ⁹⁹mTc-HYNIC-conjugate from potential radiochemical impurities, such as free pertechnetate (B1241340) (⁹⁹mTcO₄⁻) and colloidal ⁹⁹mTc. scielo.br Studies show that HPLC can effectively resolve the main radiolabeled product from byproducts, with radiochemical purities often exceeding 90-95% after labeling and purification. nih.govakjournals.com The stability of the radiolabeled compound over time is also assessed by repeatedly analyzing its radiochemical purity via HPLC at various time points post-labeling. nih.gov
Mass Spectrometry for Molecular Identification and Glycan Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the definitive molecular identification of this compound and its conjugates by providing precise molecular weight information. researchgate.net Beyond simple identification, MS, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), has found a specialized and significant role in the analysis of carbohydrates (glycans) where HYNIC is used as a facilitating agent.
When used as a derivatizing reagent or a matrix in MALDI-MS, this compound dramatically enhances the analysis of glycans. rsc.orgrsc.org Glycans are notoriously difficult to analyze due to their low ionization efficiency. rsc.org HYNIC addresses this challenge in several ways:
Enhanced Ionization: By tagging the reducing end of glycans, HYNIC significantly improves their ionization efficiency. rsc.orgnih.gov In one study, derivatization with HYNIC improved the signal-to-noise ratio of maltoheptaose (B131047) by more than an order of magnitude. rsc.org For sialylated glycans, a 15-fold enhancement was observed. rsc.org
Selective Detection: HYNIC can suppress the ionization of interfering species, such as peptides, allowing for the direct and selective detection of glycans from complex mixtures like glycoprotein (B1211001) digests without extensive pre-separation steps. rsc.orgoup.com
Extreme Sensitivity: When used as a matrix, HYNIC has been shown to enable the highly sensitive detection of oligosaccharides. A detection limit for maltoheptaose as low as 1 attomole (amol) has been reported, which is several orders of magnitude lower than that achieved with conventional matrices. rsc.orgoup.com
Informative Fragmentation: The use of HYNIC as a derivatizing agent can yield complementary fragmentation patterns in tandem MS (MS/MS), which aids in the detailed structural elucidation of the glycan. rsc.orgnih.gov
This application in glycomics highlights a sophisticated use of this compound's chemical properties to overcome significant analytical challenges in biological mass spectrometry. rsc.orgrsc.orgoup.com
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
This compound has been identified as a novel and effective matrix for the Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis of specific classes of biomolecules, particularly oligosaccharides. rsc.orgrsc.org Its utility as a matrix stems from its ability to enhance the ionization efficiency of these molecules, which are otherwise challenging to analyze via MALDI-MS. rsc.org
Research has demonstrated that HYNIC can significantly improve the sensitivity and selectivity of oligosaccharide detection. rsc.orgrsc.org In one study, the use of HYNIC as a matrix resulted in a detection limit for maltoheptaose as low as 1 attomole, which is five orders of magnitude lower than that achieved with the conventional matrix, 2,5-dihydroxybenzoic acid (DHB). rsc.orgrsc.org This enhanced sensitivity is crucial for the analysis of trace amounts of carbohydrates. rsc.org
Furthermore, HYNIC provides adequate fragmentation of oligosaccharides during MALDI-MS analysis, yielding valuable structural information. rsc.org It has also been shown to selectively enhance the signals of glycans in mixtures with peptides, effectively suppressing peptide ionization and simplifying the direct analysis of glycoproteins without prior separation. rsc.orgnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful tool for the characterization of this compound and its derivatives. ESI-MS is a soft ionization technique that is particularly useful for analyzing large biomolecules like peptides and proteins that have been conjugated with HYNIC. google.com
In the context of radiopharmaceutical development, ESI-MS is routinely used to confirm the identity and purity of HYNIC-conjugated peptides. d-nb.info For instance, the successful synthesis of HYNIC-conjugated somatostatin (B550006) receptor antagonists has been verified by ESI-MS, providing exact mass measurements that confirm the covalent linkage of HYNIC to the peptide. d-nb.info Similarly, the characterization of HYNIC-hydrazones has been accomplished using ESI-MS, with observed m/z values corresponding to the protonated molecule [M+H]+ and its sodium adduct [M+Na]+. arkat-usa.org
X-ray Crystallography for Solid-State Structure Determination
While single-crystal X-ray diffraction data for this compound itself is not extensively detailed in the provided results, the methodology for such analysis is well-established. Powder X-ray diffraction (PXRD) combined with Rietveld refinement is a common technique used when single crystals are not available. This method allows for the determination of the crystal system and space group. For 6-HNA, a monoclinic cell with the space group P2/m has been indexed.
The structural analysis of related compounds and derivatives often involves single-crystal X-ray diffraction to elucidate their three-dimensional conformations. researchgate.netrsc.org These studies provide precise atomic coordinates and allow for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. rsc.org
Hydrogen Bonding Networks and Crystal Packing Analysis
The solid-state structure of this compound is significantly influenced by hydrogen bonding. The molecule contains both hydrogen bond donors (the carboxylic acid -OH and hydrazine -NH and -NH2 groups) and acceptors (the pyridine nitrogen and the carbonyl oxygen).
Analysis of the crystal packing reveals the formation of extensive three-dimensional hydrogen-bonding networks. These networks involve interactions such as O–H···N and N–H···O, which dictate how the molecules arrange themselves in the crystal lattice. The study of hydrogen bonding is crucial for understanding the physical properties of the compound, such as its high melting point. Computational tools are often employed to help refine and visualize these complex hydrogen-bonding patterns.
Computational Chemistry and Theoretical Modeling
Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into the electronic structure and properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Bond Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and spectroscopic properties of molecules like HYNIC. rsc.orgnih.gov DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can predict molecular geometries, bond lengths, and bond angles with good accuracy. nih.gov
These calculations are also used to model vibrational spectra (IR) and electronic transitions (UV-Vis), which can then be compared with experimental data. nih.gov Furthermore, DFT can be used to calculate quantum chemical parameters that provide information about the reactivity and stability of the molecule. nih.gov
Reconciliation of Theoretical Models with Experimental Spectroscopic and Crystallographic Data
A key aspect of computational studies is the validation of theoretical models against experimental findings. For this compound, this involves comparing the results of DFT calculations with data obtained from techniques like X-ray diffraction and NMR spectroscopy.
Discrepancies between theoretical predictions and experimental data can arise, for example, in bond length predictions. These can often be resolved by employing more sophisticated computational models, such as including solvent effects in the calculations. For instance, comparing experimental NMR chemical shifts with those computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method can validate the calculated electron distribution models. The systematic analysis of errors in both experimental and theoretical data is essential for achieving a consistent and accurate understanding of the molecule's structure and properties.
Prediction of Molecular Conformation and Intermolecular Interactions
The three-dimensional arrangement of atoms in this compound (6-HNA) and the non-covalent forces governing its interactions with neighboring molecules are crucial for understanding its chemical behavior and its function as a bifunctional chelator. Predictions and experimental findings from crystallographic studies provide a detailed picture of its structure.
Molecular Conformation
Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict and analyze the electronic structure and conformation of molecules like 6-HNA. For instance, hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) can be utilized to resolve discrepancies between spectroscopic data and computational models, providing validated insights into bond lengths and electron distribution.
Intermolecular Interactions and Crystal Packing
In the solid state, the crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds. nih.gov These interactions are fundamental to the stability of the crystal lattice. The primary hydrogen bonds identified are between the nitrogen and oxygen atoms of adjacent molecules.
Specifically, the crystal structure is characterized by:
N-H···O hydrogen bonds : These interactions involve the hydrogen atoms of the hydrazine group and the oxygen atoms of the carboxylic acid group on neighboring molecules.
O-H···N hydrogen bonds : The hydrogen atom of the carboxylic acid group forms a hydrogen bond with a nitrogen atom, likely the pyridine ring nitrogen or the terminal nitrogen of the hydrazine group, of an adjacent molecule.
These hydrogen bonds collectively establish a comprehensive three-dimensional network that defines the crystal packing. nih.govresearchgate.net This extensive hydrogen-bonding network is a key factor in the physical properties of the compound, such as its high melting point. The precise arrangement and distances of these bonds, as determined from crystallographic data, are essential for a complete understanding of its supramolecular chemistry.
The table below summarizes the key intermolecular interactions observed in the crystal structure of this compound.
| Interacting Atoms (Donor-H···Acceptor) | Type of Interaction | Role in Crystal Structure |
| N-H···O | Hydrogen Bond | Links molecules to form a three-dimensional network |
| O-H···N | Hydrogen Bond | Contributes to the formation of the 3D network structure |
This table is based on the description of hydrogen bonds found in the crystal structure of this compound. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives
Development of Multifunctional Probes and Theranostic Agents
A primary focus of ongoing research is the use of HYNIC in creating multifunctional probes and theranostic agents, which combine diagnostic imaging with therapeutic capabilities. HYNIC is one of the most extensively utilized chelating agents for labeling compounds with Technetium-99m (99mTc), a radionuclide favored for SPECT imaging due to its ideal nuclear properties, low cost, and wide availability. mdpi.com The hydrazine (B178648) moiety of HYNIC allows for stable conjugation to biomolecules, while also coordinating with 99mTc, often with the help of co-ligands like tricine (B1662993) and ethylenediaminediacetic acid (EDDA) to complete the coordination sphere. nih.govresearchgate.netexplorationpub.com
Research in this area includes:
Targeted Cancer Imaging: Scientists are developing novel HYNIC-based radiotracers that target specific biomarkers on cancer cells. For instance, a 99mTc-HYNIC-Tyrosine radiotracer was synthesized for detecting tumors by targeting amino acid transporters, showing efficient tumor differentiation and uptake in preclinical models. nih.govresearchgate.net Another study focused on a 99mTc-labeled HYNIC-GE11 peptide for imaging tumors that overexpress the Epidermal Growth Factor Receptor (EGFR). researchgate.net
Theranostic Platforms: The integration of HYNIC into more complex systems is paving the way for theranostics. One approach involves modifying reconstituted high-density lipoprotein (rHDL) nanoparticles with HYNIC to anchor 99mTc for imaging, while the nanoparticle core can be loaded with therapeutic drugs. mdpi.com This creates a single platform for both diagnosing and treating cancer. The development of agents that target receptors like integrin αVβ3 also holds theranostic potential, where HYNIC-labeled peptides can be used for SPECT imaging, while other radionuclides suitable for therapy (like Lutetium-177) could be attached to the same targeting molecule. mdpi.com
Hypoxia Imaging: Researchers have designed and synthesized HYNIC derivatives of 2-nitroimidazole (B3424786) to create 99mTc-labeled probes for imaging tumor hypoxia, a critical factor in cancer progression and treatment resistance. nih.gov
| Radiotracer | Target/Application | Key Findings | Reference |
|---|---|---|---|
| 99mTc-HYNIC-Tyr | Tumor Amino Acid Transporters | Showed specific uptake in C6 glioma cells with a dissociation constant of 21.03 ± 1.54 nM. Tumor uptake in rat xenografts was 2.61 ± 0.12 %ID/g at 30 minutes post-injection. | nih.gov |
| 99mTc-HYNIC-(Ser)3-GE11 | Epidermal Growth Factor Receptor (EGFR) | Demonstrated high stability and specific binding to EGFR-expressing cells. Tumor uptake was 2.34 ± 0.18% at 1 hour post-injection, enabling clear tumor visualization. | researchgate.net |
| HYNIC-rHDL Nanoparticles | Theranostic Platform (SR-B1 Receptor) | Successfully radiolabeled with 99mTc. The biodistribution of HYNIC-rHDL was similar to unmodified rHDL, showing its potential as an imaging component of a theranostic system. | mdpi.com |
| 99mTc-tricine-TPPTS-HYNICNM | Tumor Hypoxia Imaging | A novel 2-nitroimidazole HYNIC derivative was successfully labeled with 99mTc, showing high stability in serum and potential for hypoxia imaging. | nih.gov |
Integration into Novel Material Science Applications
The application of 6-Hydrazinonicotinic acid is expanding into material science, where its unique chemical functionalities are being leveraged for analytical and catalytic purposes. Its ability to form stable complexes with metal ions and participate in hydrazone formation makes it a valuable component in the design of new materials. chemimpex.com
Key research areas include:
Mass Spectrometry Matrix: HYNIC has been investigated as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the highly sensitive and selective analysis of oligosaccharides. rsc.org Traditionally, analyzing these biomolecules is challenging due to low ionization efficiency. Research showed that using HYNIC as a matrix significantly improved detection limits compared to the conventional matrix 2,5-dihydroxybenzoic acid (DHB). rsc.org This advancement facilitates more effective measurements of trace amounts of carbohydrates in complex biological samples. rsc.org
Heterogeneous Catalysts: A derivative of HYNIC, this compound hydrazide, has been used as a precursor to synthesize a hydrazone ligand. nih.gov This ligand was then complexed with Copper(II) and supported on silica (B1680970) gel to create an efficient and recyclable heterogeneous catalyst. This novel material was successfully used to catalyze the green synthesis of β-Hydroxy-1,2,3-triazoles in water, demonstrating the potential for HYNIC-derived structures in sustainable industrial chemistry. nih.gov
Biomaterial Tagging: In biochemistry, HYNIC has been used for the reversible, site-specific tagging of enzymatically synthesized RNAs. nih.gov The hydrazine group of HYNIC reacts with aldehyde groups introduced into the RNA, allowing for precise labeling and conjugation, which is crucial for studying RNA function and developing RNA-based technologies. nih.gov
| Loading Amount of DP7 | Signal-to-Noise (S/N) Ratio with DHB Matrix | Signal-to-Noise (S/N) Ratio with HYNIC Matrix |
|---|---|---|
| 1 pmol | 128 | 1540 |
| 100 fmol | 32 | 980 |
| 10 fmol | 6 | 350 |
| 1 fmol | - | 120 |
| 100 amol | - | 35 |
| 1 amol | - | 5 |
*Data adapted from a study on the use of HYNIC for sensitive and selective analysis of oligosaccharides. rsc.org A dash (-) indicates no detectable signal.
Expansion into Agrochemical and Industrial Chemistry Research
The versatile structure of this compound and its derivatives presents opportunities for expansion into agrochemical and broader industrial chemistry. The pyridine (B92270) ring and hydrazine group are common pharmacophores in biologically active compounds.
Agrochemicals: 6-Hydrazino-3-pyridinecarboxylic acid is noted for its use in formulating agrochemicals, particularly for developing safer and more efficient pesticides. chemimpex.com The unique properties of the compound contribute to its effectiveness in pest control applications. chemimpex.com Furthermore, related heterocyclic compounds like 1,2,3-triazoles, which can be synthesized using methodologies involving HYNIC-like precursors, have established applications as agrochemicals. nih.gov
Industrial Chemistry: The chemical reactivity of HYNIC and its derivatives makes them valuable intermediates in organic synthesis. chemimpex.com Hydrazones derived from HYNIC precursors are important for drug design, as ligands for metal complexes, and in organocatalysis. researchgate.net These derivatives can undergo further reactions, such as cyclizations, to produce more complex molecules like pyrazoles and oxadiazoles, which have a wide range of chemical and industrial uses. researchgate.net The broader family of 1,2,3-triazoles also has industrial applications as dyes, sensors, and corrosion inhibitors. nih.gov The availability of HYNIC from chemical suppliers specializing in pesticide intermediates and fine chemicals underscores its relevance in these sectors. echemi.com
Challenges and Opportunities in Translational Research
Translational research aims to bridge the gap between discoveries in the laboratory and their practical application in patient care. While HYNIC-based compounds show immense promise, their journey from "bench to bedside" is fraught with challenges common to all new medical technologies.
Challenges:
The "Valley of Death": Many promising scientific breakthroughs, including novel imaging agents and therapies, fail to be translated into clinical use due to a lack of funding for the crucial, high-risk preclinical and early-phase clinical research. nfcr.org This phase requires significant investment to prove concepts and value before a compound can even be considered for regulatory approval. nfcr.org
High Cost and Failure Rate: The development of a new drug or diagnostic agent is an expensive and lengthy process, often taking over a decade and costing billions of dollars. nih.gov A significant number of investigational drugs fail during human testing, with unanticipated toxicity being a major cause of this failure. nih.gov
Regulatory Hurdles: Before any new agent can be used in humans, extensive data must be submitted to regulatory bodies like the Food and Drug Administration (FDA) for an Investigational New Drug (IND) application. nfcr.org This requires rigorous and costly preclinical studies.
Opportunities:
Established Foundation: The extensive use and well-understood coordination chemistry of HYNIC with 99mTc provide a strong foundation for developing new agents. mdpi.comresearchgate.net This existing knowledge base can potentially streamline aspects of early development.
Theranostics: The development of theranostic agents represents a major opportunity. By combining diagnosis and therapy in a single agent, HYNIC-based platforms could lead to more precise and personalized medicine, improving treatment monitoring and efficacy. mdpi.commdpi.com
Reverse Translation: Pathologists and clinicians can play a crucial role in "reverse translational research," where clinical observations are brought back to the lab to investigate underlying mechanisms. For example, studying why a particular HYNIC-based imaging agent succeeds or fails in certain patient populations can provide critical insights to guide the development of improved second-generation probes. Overcoming the challenges will require collaboration between basic scientists, clinicians, and industry partners to navigate the "Valley of Death" and translate the scientific potential of this compound into tangible benefits for patients. nfcr.org
Q & A
Q. What are the standard synthetic routes for 6-hydrazinonicotinic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : 6-HNA is synthesized via nucleophilic substitution of 6-chloronicotinic acid with hydrazine hydrate. The reaction is conducted at 373 K for 4 hours under reflux, followed by acidification to pH 5.5 to precipitate the product. Yield optimization (58% reported) requires careful control of hydrazine concentration and reaction time to minimize side reactions like over-hydrolysis. Post-synthesis purification involves washing with ethanol and ether to remove unreacted hydrazine .
Q. How is 6-HNA characterized using spectroscopic techniques, and what key spectral markers confirm its identity?
- Methodological Answer :
- ¹H NMR (DMSO-D6): Peaks at δ 6.71 (d, J = 8.8 Hz), 7.86 (dd, J = 2.4/8.8 Hz), and 8.52 (d, J = 2 Hz) correspond to pyridine ring protons.
- ¹³C NMR : Signals at 167.2 ppm (carboxylic acid) and 164 ppm (hydrazine-bound pyridine carbon) confirm functional groups.
- IR : Bands at 3309 cm⁻¹ and 3231 cm⁻¹ indicate N–H stretching from the hydrazine moiety. These markers are critical for distinguishing 6-HNA from analogs like 6-chloronicotinic acid .
Q. What role does 6-HNA play as a bifunctional chelating agent in radiopharmaceuticals?
- Methodological Answer : 6-HNA acts as a monodentate ligand, forming stable complexes with technetium-99m (99mTc) through its hydrazine group. The carboxylic acid moiety enables covalent conjugation to biomolecules (e.g., antibodies, peptides). This dual functionality allows 6-HNA to serve as a bridge between biomolecules and radionuclides, facilitating targeted imaging. Example complexes include ternary systems with tricine as co-ligands to enhance stability .
Advanced Research Questions
Q. How can structural ambiguities in 6-HNA be resolved when single-crystal X-ray diffraction is not feasible?
- Methodological Answer : Powder X-ray diffraction (PXRD) combined with Rietveld refinement is used for structural determination. For 6-HNA, indexing monoclinic cells (space group P2/m) and refining hydrogen-bonding networks (e.g., O–H···N and N–H···O interactions) reveal a 3D packing structure. Computational tools like WinPLOTR and DicVol4.0 assist in pattern indexing, with figures of merit (M(20) = 40.2) validating the model .
Q. What strategies improve the stability and biodistribution of 6-HNA-based technetium complexes in vivo?
- Methodological Answer : Ternary ligand systems (e.g., tricine with EDDA or nicotinic acid derivatives) reduce 99mTc dissociation rates by sativating coordination sites. Hydrophilic co-ligands enhance renal clearance, reducing nonspecific binding. Stability studies should compare radiolabeling efficiency at varying pH (5.5–7.4) and ligand-to-metal ratios (1:1 to 10:1) to optimize pharmacokinetics .
Q. How can contradictions between spectroscopic data and computational models for 6-HNA’s electronic structure be reconciled?
- Methodological Answer : Discrepancies in bond-length predictions (e.g., C–N vs. C–O interactions) are resolved using hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (DMSO). Experimental NMR chemical shifts are compared with computed GIAO (Gauge-Independent Atomic Orbital) values to validate electron distribution models. Systematic error analysis (e.g., ±0.02° in PXRD) ensures alignment between theory and crystallographic data .
Q. What methodologies validate the purity of 6-HNA in bioconjugates, and how do impurities affect technetium labeling efficiency?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects hydrazine or 6-chloronicotinic acid impurities. Quantification via UV-Vis at 260 nm (pyridine absorbance) ensures >95% purity. Impurities >5% reduce 99mTc labeling efficiency by competing for coordination sites, necessitating rigorous post-synthesis dialysis or size-exclusion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
